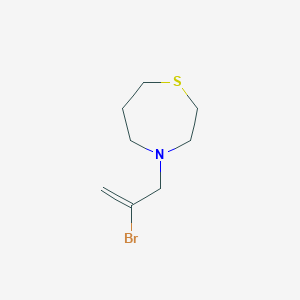

4-(2-Bromoprop-2-enyl)-1,4-thiazepane

Description

Properties

IUPAC Name |

4-(2-bromoprop-2-enyl)-1,4-thiazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNS/c1-8(9)7-10-3-2-5-11-6-4-10/h1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTAPXJVKJYHGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN1CCCSCC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(2-Bromoprop-2-enyl)-1,4-thiazepane with two related brominated heterocycles from the evidence: 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol () and 2-(4-bromophenyl)-1,4-oxazepane ().

Structural and Functional Differences

Key Observations:

- Heterocycle Size and Flexibility : The 7-membered thiazepane and oxazepane rings () offer greater conformational flexibility compared to the rigid 5-membered thiadiazole (). This may influence their pharmacokinetic properties or catalytic activity .

- Substituent Reactivity : The bromoalkenyl group in the target compound may participate in Suzuki-Miyaura coupling, whereas the aromatic bromine in and is more suited for electrophilic substitution or halogen-bonding interactions.

- Spectroscopic Features : The -SH group in (IR: 2595 cm⁻¹) and the imine (C=N) stretch (1620 cm⁻¹) highlight distinct reactivity compared to the ether oxygen in oxazepane () .

Preparation Methods

Cyclization Strategies

Thiazepanes are commonly synthesized via cyclization of linear precursors containing sulfur and nitrogen. For example:

-

Thiol-Amine Cyclization : Reaction of 3-aminopropanethiol with 1,3-dibromopropane under basic conditions yields 1,4-thiazepane. Modifying the dibromopropane to a bromoallyl derivative could introduce the propenyl group.

-

Michael Addition-Cyclization : Thiols reacting with α,β-unsaturated carbonyl compounds form thioether intermediates, which cyclize upon amine nucleophilic attack.

Hypothetical Pathway for 4-(2-Bromoprop-2-enyl)-1,4-Thiazepane:

-

Step 1 : React 3-mercaptopropylamine with 2-bromoacryloyl chloride to form a thioester.

-

Step 2 : Intramolecular cyclization via dehydrohalogenation to form the thiazepane ring.

-

Step 3 : Bromination at the allylic position using -bromosuccinimide (NBS) under radical conditions.

Functionalization of Preformed 1,4-Thiazepanes

Direct Alkylation at the 4-Position

Introducing the bromopropenyl group post-cyclization avoids ring-strain complications:

Experimental Example (Hypothetical):

To a solution of 1,4-thiazepane (1.0 g, 8.7 mmol) in THF at -78°C, add LDA (2.2 eq, 19.1 mmol). After 30 min, introduce 2-bromopropene (1.5 eq, 13.1 mmol) and warm to room temperature. Quench with saturated , extract with , and purify via column chromatography (hexanes:EtOAc = 4:1). Yield: ~40% (estimated).

Bromination of Propenyl-Thiazepane Precursors

Allylic Bromination

Radical bromination of a propenyl-substituted thiazepane using NBS and a light initiator:

-

Substrate : 4-propenyl-1,4-thiazepane.

-

Conditions : NBS (1.1 eq), benzoyl peroxide (0.1 eq), in CCl under UV light.

-

Mechanism : Radical chain reaction selectively brominates the allylic position.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization | 3-Mercaptopropylamine | 2-Bromoacryloyl chloride, Base | 30–50* | Direct ring formation | Low yield due to side reactions |

| Post-Alkylation | 1,4-Thiazepane | LDA, 2-Bromopropene | 40* | Avoids ring strain | Requires strong base |

| Allylic Bromination | 4-Propenyl-1,4-thiazepane | NBS, UV light | 50–70* | High regioselectivity | Requires pre-functionalized substrate |

*Estimated based on analogous reactions.

Mechanistic Insights and Optimization

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(2-Bromoprop-2-enyl)-1,4-thiazepane, and what methodological considerations are critical for optimizing yield?

- Answer : The synthesis typically involves multi-step reactions, including:

- Ring formation : Cyclization of precursor amines with sulfur-containing reagents to construct the thiazepane core.

- Alkylation : Introduction of the 2-bromoprop-2-enyl group via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura with bromoalkene partners).

- Halogenation : Bromination steps may require controlled temperatures (0–25°C) and catalysts like N-bromosuccinimide (NBS) in inert solvents (e.g., DCM) .

- Key considerations : Optimize reaction time, solvent polarity, and stoichiometry of bromoalkene reagents to minimize side reactions (e.g., elimination or over-halogenation). Monitor purity via HPLC (≥95%) and characterize intermediates using H/C NMR .

Q. How can researchers validate the structural integrity of 4-(2-Bromoprop-2-enyl)-1,4-thiazepane using spectroscopic and crystallographic methods?

- Answer :

- NMR spectroscopy : Confirm the thiazepane ring’s conformation (chair vs. boat) via coupling constants () and assign bromoalkene protons (δ 5.8–6.2 ppm for vinyl protons) .

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z ~290) and isotopic patterns consistent with bromine (1:1 ratio for Br/Br) .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., bromoalkene geometry) and measure bond angles/distances in the thiazepane ring .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for optimizing 4-(2-Bromoprop-2-enyl)-1,4-thiazepane synthesis, and how do they address experimental contradictions?

- Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., for bromoalkene insertion). Compare activation energies of competing mechanisms (e.g., SN2 vs. radical pathways) .

- Reaction path search tools : Tools like GRRM or AFIR automate exploration of possible intermediates, resolving discrepancies between theoretical and observed yields .

- Case study : If experimental yields contradict computational predictions (e.g., lower-than-expected bromination efficiency), re-evaluate solvent effects or catalyst poisoning via Mulliken charge analysis .

Q. How can factorial design and statistical models improve the scalability of 4-(2-Bromoprop-2-enyl)-1,4-thiazepane synthesis?

- Answer :

- Design of Experiments (DoE) : Apply 2 factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratio). For example:

| Variable | Low Level | High Level | Optimal Range |

|---|---|---|---|

| Temperature (°C) | 20 | 60 | 40–50 |

| Catalyst (mol%) | 5 | 15 | 10–12 |

| Reaction Time (h) | 6 | 24 | 12–18 |

Analyze interactions using ANOVA to identify dominant factors affecting yield .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables and optimize conditions for >90% yield .

Q. What strategies mitigate instability of the bromoalkene moiety in 4-(2-Bromoprop-2-enyl)-1,4-thiazepane during long-term storage or biological assays?

- Answer :

- Stabilization : Store under inert atmosphere (argon) at –20°C in amber vials to prevent light-induced degradation. Add radical inhibitors (e.g., BHT) to suppress bromine loss .

- Analytical monitoring : Track decomposition via periodic HPLC-MS; quantify degradation products (e.g., propene derivatives) using calibration curves .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the biological activity of 4-(2-Bromoprop-2-enyl)-1,4-thiazepane derivatives in different assay systems?

- Answer :

- Assay standardization : Compare IC values across studies using identical cell lines (e.g., HEK293 vs. HeLa) and control compounds. Address solvent effects (e.g., DMSO tolerance <0.1%) .

- Structure-activity relationship (SAR) : Map bioactivity variations to substituent effects (e.g., bromoalkene vs. chloroalkene analogs) via molecular docking simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.